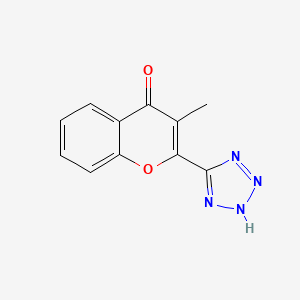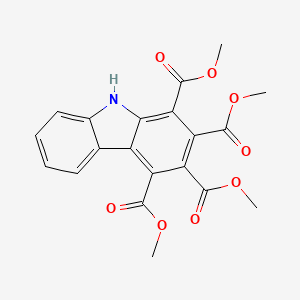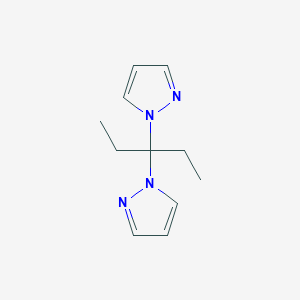
1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole typically involves the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-pentanone with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring . Another approach involves the use of multicomponent reactions, where hydrazines, aldehydes, and alkynes react together under mild conditions to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods such as microwave-assisted synthesis and continuous flow chemistry. These methods offer advantages in terms of reaction time, yield, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and substituted pyrazole derivatives .
Scientific Research Applications
1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole: Known for its anti-inflammatory and analgesic properties.
3,5-Dimethyl-1H-pyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
1H-Pyrazole-4-carboxylic acid: Employed in the development of agrochemicals and pharmaceuticals.
Uniqueness
1-(3-Pyrazol-1-ylpentan-3-yl)pyrazole stands out due to its unique structure, which allows for diverse chemical modifications and a broad range of applications in various fields. Its ability to undergo multiple types of reactions and form stable derivatives makes it a valuable compound in research and industry.
Properties
CAS No. |
28791-86-8 |
|---|---|
Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylpentan-3-yl)pyrazole |
InChI |
InChI=1S/C11H16N4/c1-3-11(4-2,14-9-5-7-12-14)15-10-6-8-13-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
IJEVKOQEOKVTQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(N1C=CC=N1)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


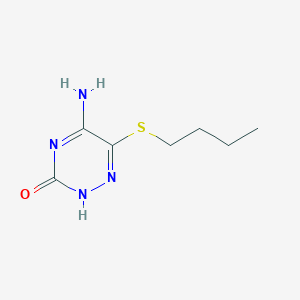
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)

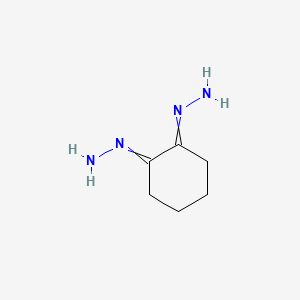
![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
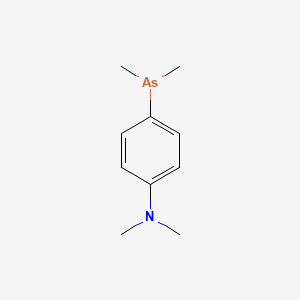
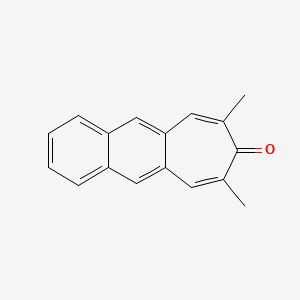
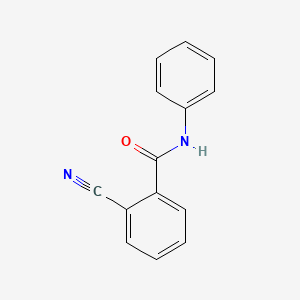

![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
